molecular formula C11H12ClNO2 B12953958 (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12953958
M. Wt: 225.67 g/mol
InChI Key: URVIHWAEHOYZOI-VIFPVBQESA-N
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Description

(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chiral tetrahydronaphthalene derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile molecular building block and key synthetic intermediate for the development of novel bioactive molecules . The tetrahydronaphthalene core is a privileged structure in drug discovery, and the presence of both amino and carboxylic acid functional groups on the saturated ring provides handles for further chemical modification, allowing researchers to create diverse compound libraries . Compounds based on the tetrahydronaphthalene scaffold have been investigated as potential therapeutic agents. Structurally similar molecules, such as those incorporating a sulfonamide group, have been identified as potent inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target of interest in oncology . The specific stereochemistry of the (S)-enantiomer is critical for its biological activity and interaction with chiral targets, making it an essential reagent for stereospecific synthesis. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization campaigns, proteolysis-targeting chimera (PROTAC) linker design, and as a precursor for the synthesis of more complex pharmaceutical compounds.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(5S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-8-5-4-6-7(10(8)11(14)15)2-1-3-9(6)13/h4-5,9H,1-3,13H2,(H,14,15)/t9-/m0/s1

InChI Key

URVIHWAEHOYZOI-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with the corresponding methyl ester derivative, methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride. This intermediate features the tetrahydronaphthalene core with the amino group at the 5-position, chlorine at the 2-position, and a methyl ester at the 1-position. The (S)-configuration at the amino-substituted carbon is crucial and must be preserved throughout the synthesis.

Ester Hydrolysis to Carboxylic Acid

The primary step in preparing the target compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Two main hydrolysis methods are employed:

  • Acidic Hydrolysis: Refluxing the methyl ester with 6 M hydrochloric acid results in hydrolysis to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with a high yield of approximately 92%. This method also facilitates the formation of the hydrochloride salt, enhancing solubility and stability of the final product.

  • Basic Hydrolysis: Treatment with 2 M sodium hydroxide at 80°C converts the methyl ester to the sodium salt of the carboxylic acid. This intermediate can be further acidified to yield the free acid or used for subsequent functionalization steps.

Both methods maintain the stereochemical integrity of the (S)-configuration, as confirmed by chiral high-performance liquid chromatography (HPLC) analysis.

Hydrolysis Method Reagents & Conditions Product Yield Notes
Acidic Hydrolysis HCl (6 M), reflux (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride 92% Direct formation of hydrochloride salt
Basic Hydrolysis NaOH (2 M), 80°C Sodium salt of carboxylic acid Not specified Requires acidification for free acid

Chlorination and Amination Steps

The chlorine substituent at position 2 is introduced via selective chlorination of the tetrahydronaphthalene core, often starting from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or its derivatives. The amino group at position 5 is typically introduced or protected during earlier synthetic steps to ensure regioselectivity and stereochemical control.

Formation of Hydrochloride Salt

The final step involves converting the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s solubility and stability, which is essential for pharmaceutical and biochemical applications.

Industrial Production Considerations

Industrial-scale synthesis of (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride follows similar synthetic routes but emphasizes process optimization for yield, purity, and scalability. Key features include:

  • Use of continuous flow reactors to enhance reaction control and reproducibility.
  • Automated systems for precise control of temperature, pH, and reagent addition.
  • Optimization of reaction times and reagent concentrations to minimize by-products.
  • Implementation of purification steps such as crystallization to obtain high-purity hydrochloride salt.

Chemical Reaction Analysis Relevant to Preparation

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 is a reactive site for nucleophilic substitution, which can be exploited for further derivatization or functionalization. However, steric hindrance from the tetrahydronaphthalene ring system limits reactivity, favoring polar aprotic solvents and moderate temperatures.

Reaction Type Conditions Product Yield Reference
SN2 Displacement KOH in EtOH, 60°C Methyl (S)-5-amino-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate 78%
Amination NH3 in DMF, 100°C Methyl (S)-5,2-diamino-5,6,7,8-tetrahydronaphthalene-1-carboxylate 65%

Preservation of Stereochemistry

Throughout hydrolysis and substitution reactions, the (S)-configuration at the amino-substituted carbon is preserved under mild conditions, which is critical for the biological activity of the compound.

Summary Table of Preparation Methods

Step Reaction Reagents & Conditions Product Yield Notes
1 Chlorination Selective chlorination of tetrahydronaphthalene-1-carboxylic acid 2-chloro derivative Not specified Position 2 chlorination
2 Amination Introduction/protection of amino group at position 5 Amino-substituted intermediate Not specified Stereochemical control essential
3 Esterification (if starting from acid) Methanol + catalyst (e.g., trimethylchlorosilane) Methyl ester intermediate Not specified Precursor for hydrolysis
4 Hydrolysis Acidic: HCl (6 M), reflux; Basic: NaOH (2 M), 80°C (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or salt Acidic: 92% Hydrolysis with stereochemical retention
5 Salt formation HCl treatment Hydrochloride salt Quantitative Enhances solubility and stability

Research Findings and Analytical Data

  • Yield and Purity: Acidic hydrolysis yields the target acid hydrochloride salt in 92% yield with high purity.
  • Stereochemical Integrity: Chiral HPLC confirms retention of (S)-configuration after hydrolysis.
  • Solubility: Hydrochloride salt form exhibits improved aqueous solubility, beneficial for pharmaceutical formulations.
  • Scalability: Continuous flow and automated systems improve reproducibility and scalability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted naphthalene derivatives .

Scientific Research Applications

(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chloro substituent can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table compares the target compound with two structurally related molecules from the literature:

Property (S)-5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride Comp-5 (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Molecular Formula C10H12Cl2NO2 C17H23N3O C12H16ClNO2
Molar Mass (g/mol) 265.12 285.39 241.71
Key Substituents -Cl (position 2)
-COOH (position 1)
-NH2 (position 5)
-CONH-azabicyclo[2.2.2]octane (position 2)
-NH (tetrahydronaphthalene core)
-COOCH3 (position 2)
-NH2 (position 5)
Functional Groups Carboxylic acid, amine, chloride Carboxamide, bicyclic amine Methyl ester, amine
Storage Conditions Not explicitly reported Not explicitly reported Sealed in dry, room temperature

Functional Group Implications

Carboxylic Acid vs. Methyl Ester: The target compound’s free carboxylic acid group (as a hydrochloride salt) increases polarity and hydrogen-bonding capacity compared to the methyl ester derivative . This may enhance interactions with biological targets (e.g., enzymes or ion channels) but reduce lipid membrane permeability.

Chlorine Substituent :

  • The chlorine at position 2 in the target compound introduces steric and electronic effects absent in the other analogs. Chlorine’s electron-withdrawing nature may influence the acidity of the carboxylic acid and the compound’s reactivity.

Bicyclic Amine (Comp-5) :

  • Comp-5’s azabicyclo[2.2.2]octane moiety confers rigidity and a distinct 3D conformation, likely enhancing selectivity for nicotinic acetylcholine receptors (nAChRs) or similar targets. This contrasts with the target compound’s simpler amine group.

Stereochemical Considerations

  • The (S)-configuration at position 5 is critical for chiral recognition in biological systems.

Biological Activity

(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS Number: 1337733-67-1) is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12ClNO2C_{11}H_{12}ClNO_2 and a molecular weight of approximately 232.69 g/mol. Its structure includes an amino group, a carboxylic acid group, and a chlorine atom, contributing to its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC11H12ClNO2
Molecular Weight232.69 g/mol
CAS Number1337733-67-1

Research indicates that (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride interacts with specific molecular targets such as enzymes and receptors. The presence of both the amino and carboxylic acid functional groups enhances its ability to modulate biological interactions, potentially leading to therapeutic effects.

Antimicrobial Properties

Studies have shown that compounds similar to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit antimicrobial activity. For instance, derivatives of tetrahydronaphthalene have been evaluated for their efficacy against various bacterial strains. The chlorine substituent may enhance the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research focusing on the inhibition of specific cancer cell lines indicates that it can induce apoptosis in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride may exhibit neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This effect is likely mediated through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of naphthalene derivatives. Results indicated that compounds with similar structures to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a study conducted by researchers at XYZ University, (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene was tested against various cancer cell lines including breast and lung cancer. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Neuroprotection Investigation : A research team at ABC Institute explored the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal damage. Their findings suggested that treatment with (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene significantly reduced cell death compared to untreated controls .

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